Chloro(triethylphosphine) gold
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(triethylphosphine) gold typically involves the reaction of gold(III) chloride (HAuCl4) with triethylphosphine in an appropriate solvent. One common method involves dissolving gold in aqua regia to form HAuCl4, followed by reduction with tetrahydrothiophene to yield chloro(tetrahydrothiophene)gold(I). This intermediate is then reacted with triethylphosphine in tetrahydrofuran (THF) to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger quantities of reagents and optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chloro(triethylphosphine) gold undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chloride ligand is replaced by other ligands.
Oxidation and Reduction Reactions: The gold center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as silver salts (e.g., AgBF4) to facilitate the exchange of the chloride ligand.
Oxidation and Reduction Reactions: These reactions often require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various gold(I) complexes with different ligands.
Oxidation and Reduction Reactions: Products can include gold(III) complexes or reduced gold species, depending on the reaction conditions.
Scientific Research Applications
Chloro(triethylphosphine) gold has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology and Medicine: The compound exhibits potent antiproliferative properties and is being explored as a potential anticancer agent.
Industry: Its catalytic properties make it valuable in industrial processes that require gold-based catalysts.
Mechanism of Action
The mechanism of action of Chloro(triethylphosphine) gold involves its interaction with cellular components, leading to various biological effects:
Comparison with Similar Compounds
Chloro(triethylphosphine) gold is often compared with other gold(I) phosphine complexes, such as Chloro(trimethylphosphine) gold and Chloro(triphenylphosphine) gold:
Chloro(trimethylphosphine) gold: Similar in structure but with different alkyl groups attached to the phosphine ligand.
Chloro(triphenylphosphine) gold: Contains phenyl groups instead of ethyl groups, leading to differences in reactivity and applications.
Uniqueness: this compound stands out due to its specific combination of triethylphosphine and gold, which imparts unique chemical properties and biological activities. Its potential as an anticancer agent and its catalytic efficiency make it a compound of significant interest in both research and industrial applications .
Properties
IUPAC Name |
chlorogold;triethylphosphane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.Au.ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBBXLKWGHAVHP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.Cl[Au] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AuClP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15529-90-5 | |
Record name | Chloro(triethylphosphine)gold | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15529-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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